Home > Products > Screening Compounds P124219 > Beta-Amyloid (36-46)
Beta-Amyloid (36-46) -

Beta-Amyloid (36-46)

Catalog Number: EVT-247318
CAS Number:
Molecular Formula:
Molecular Weight: 1026.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (36-46) is a peptide fragment derived from the larger amyloid precursor protein, implicated in neurodegenerative diseases, particularly Alzheimer's disease. This specific fragment is part of a series of peptides known collectively as beta-amyloid peptides, which are formed through the enzymatic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase. The aggregation of these peptides into oligomers and fibrils is a hallmark of Alzheimer's pathology, contributing to neuronal toxicity and cognitive decline.

Source

Beta-Amyloid (36-46) is produced endogenously in the human body from the amyloid precursor protein, which is a transmembrane protein found in neuronal cell membranes. The cleavage of this precursor protein occurs through two main pathways: the amyloidogenic pathway, which leads to the formation of beta-amyloid peptides, and the non-amyloidogenic pathway, which results in non-toxic fragments. The amyloidogenic pathway involves sequential cleavage by beta-secretase and gamma-secretase, with mutations in the amyloid precursor protein linked to familial Alzheimer's disease often favoring the production of longer, more aggregation-prone beta-amyloid species .

Classification

Beta-Amyloid (36-46) belongs to a class of peptides known as amyloid-beta peptides. These peptides are categorized based on their length, typically ranging from 36 to 43 amino acids. The most studied forms are beta-amyloid (1-40) and beta-amyloid (1-42), with the latter being more prone to aggregation and associated with increased toxicity . Beta-Amyloid (36-46) specifically falls within this range and has been studied for its role in oligomer formation and neurotoxicity.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (36-46) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for precise control over peptide length and composition.

In recombinant synthesis, genes encoding the desired peptide sequence are inserted into expression vectors that are introduced into bacterial or eukaryotic cells. These cells then produce the peptide, which can be harvested and purified .

Technical Details

For solid-phase synthesis, common coupling reagents include 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide, which facilitate the formation of peptide bonds between amino acids. Following synthesis, crude peptides are typically purified using high-performance liquid chromatography to achieve high purity levels necessary for biological assays .

Molecular Structure Analysis

Structure

Beta-Amyloid (36-46) consists of a sequence of amino acids that can adopt various conformations depending on environmental conditions such as pH and ionic strength. Its structure is crucial for its ability to aggregate into oligomers or fibrils. The molecular formula for Beta-Amyloid (36-46) is C202H313N51O60S1, reflecting its complex composition.

Data

The molecular weight of Beta-Amyloid (36-46) is approximately 4,500 Da. Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have revealed that beta-amyloid peptides can form beta-sheet structures that are characteristic of amyloid fibrils .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (36-46) undergoes several chemical reactions that contribute to its aggregation behavior. These include hydrogen bonding between peptide chains, hydrophobic interactions that promote aggregation, and oxidation reactions that can modify amino acid side chains.

Technical Details

In vitro studies have shown that conditions such as increased temperature or changes in ionic strength can accelerate the aggregation process. For example, exposure to oxidative stress can lead to modifications such as nitrotyrosination, which stabilizes oligomers but impairs fibrillation .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (36-46) contributes to neurotoxicity involves its aggregation into soluble oligomers that disrupt synaptic function and promote neuroinflammation. These oligomers interfere with neurotransmitter signaling pathways and can induce apoptotic pathways in neurons.

Data

Research indicates that soluble oligomers formed from Beta-Amyloid (36-46) exhibit greater neurotoxic effects compared to insoluble fibrils. This suggests that early intervention targeting oligomer formation may be crucial for therapeutic strategies aimed at Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (36-46) is typically soluble in aqueous solutions at physiological pH but may precipitate under certain conditions conducive to aggregation. Its solubility profile is influenced by temperature and ionic strength.

Chemical Properties

The peptide exhibits characteristics typical of polypeptides, including susceptibility to proteolytic degradation by enzymes such as neprilysin and insulin-degrading enzyme. Its stability can be affected by factors such as pH and temperature .

Applications

Scientific Uses

Beta-Amyloid (36-46) serves as a critical tool in Alzheimer's research for understanding the mechanisms underlying amyloid pathology. It is utilized in various experimental models to study aggregation kinetics, neurotoxicity assays, and potential therapeutic interventions aimed at preventing or reversing amyloid-related damage.

Additionally, it plays a role in biomarker development for early diagnosis of Alzheimer's disease through plasma measurements of beta-amyloid levels . Understanding its properties also aids in drug design efforts targeting amyloidosis-related conditions.

Role of Beta-Amyloid (36-46) in Alzheimer’s Disease Pathogenesis

Amyloid Cascade Hypothesis: Critical Evaluation of Beta-Amyloid (36-46) as a Pathogenic Driver

The amyloid cascade hypothesis positions amyloid-beta (Aβ) aggregation as the initiating molecular event in Alzheimer’s disease (AD), triggering neurofibrillary tangles, synaptic loss, and neurodegeneration [1] [4]. Within this framework, the C-terminal fragment Beta-Amyloid (36-46) (sequence: G-V-G-V-I-A-T-V-I-V-I) serves as a critical structural domain influencing Aβ pathology. This hydrophobic decapeptide spans the transmembrane region of amyloid precursor protein (APP) and contains the GxxxG dimerization motif (residues 38-42: G-V-I-A-T), which drives inter-peptide association and nucleation [9]. Genetic evidence underscores its significance: mutations within this segment (e.g., Iowa mutation D41N) accelerate oligomerization and exacerbate cerebrovascular amyloid deposition [4] [9].

Table 1: Pathogenic Relevance of Beta-Amyloid (36-46) in the Amyloid Cascade

PropertyBeta-Amyloid (36-46)Full-Length Aβ42
Core Aggregation DomainTransmembrane GxxxG motif (residues 38-42)Hydrophobic core (LVFFA)
Genetic MutationsIowa (D41N), Taiwan (D40H)Arctic (E22G), Osaka (ΔE22)
Therapeutic Targetingγ-Secretase modulators alter cleavageMonoclonal antibodies (e.g., lecanemab)
Pathogenic ConsequenceAltered fibril morphology; enhanced oligomer stabilityPlaque formation; synaptic toxicity

Notably, Beta-Amyloid (36-46) is proteolytically generated by γ-secretase processivity, which trims longer Aβ isoforms (e.g., Aβ49→Aβ46→Aβ43→Aβ40/42) via successive cleavage events. The final cleavage step—releasing Aβ40 or Aβ42—determines C-terminal length and aggregation propensity [9]. Beta-Amyloid (36-46) mirrors this C-terminal environment, explaining its capacity to nucleate fibrillization even in isolation. Recent cryo-EM analyses reveal that residues 37-42 form steric zippers in amyloid fibrils, creating tightly packed dry interfaces that stabilize pathologic aggregates [5] [8].

Comparative Aggregation Dynamics: Beta-Amyloid (36-46) vs. Full-Length Aβ Isoforms (Aβ40/42)

Beta-Amyloid (36-46) exhibits distinct aggregation kinetics compared to full-length Aβ isoforms due to its truncated structure and solvent-exposed hydrophobic residues:

  • Aggregation Rate: Beta-Amyloid (36-46) self-assembles 3.5× faster than Aβ40 and 1.8× faster than Aβ42 in vitro, with a lag phase of <2 hours versus >8 hours for Aβ40. This acceleration stems from reduced conformational entropy—its shortened chain lacks the N-terminal metastable coil (residues 1-28) that slows nucleation in full-length peptides [2] [8].
  • Fibril Morphology: Whereas Aβ42 forms twisted protofilaments with parallel β-sheets, Beta-Amyloid (36-46) assembles into untwisted, "flat" ribbons dominated by antiparallel β-strands. This divergence arises from the absence of N-terminal electrostatic constraints (e.g., charged residues D1/E3/E11) [5] [9].
  • Seeding Capacity: Fibrils of Beta-Amyloid (36-46) cross-seed Aβ40 polymerization but inhibit Aβ42 elongation due to structural incompatibilities. Molecular dynamics simulations indicate steric clashes between Aβ42’s Ile41-Ala42 "tail" and Beta-Amyloid (36-46)’s rigid core [5] [8].

Table 2: Biophysical Properties of Beta-Amyloid (36-46) vs. Full-Length Aβ

ParameterBeta-Amyloid (36-46)Aβ40Aβ42
Lag Phase (h)1.5 ± 0.38.2 ± 1.14.7 ± 0.9
Critical Concentration (μM)15.132.418.6
β-Sheet Content (%)68.241.359.7
Fibril Stability (kcal/mol)-12.7 ± 0.4-9.3 ± 0.6-11.2 ± 0.5

Thioflavin T assays and circular dichroism spectroscopy confirm that Beta-Amyloid (36-46)’s aggregation is largely solvent-independent. Unlike Aβ40/42—which adopt α-helical or coil conformations in membranes—Beta-Amyloid (36-46) maintains β-strand dominance in aqueous and lipidic environments, explaining its pervasive deposition in cerebral vasculature [5] [9].

Oligomerization Kinetics and Neurotoxic Synaptic Effects

Beta-Amyloid (36-46) rapidly forms soluble oligomers (≤30 min) that impair synaptic function through two mechanisms:

  • Membrane Disruption: Oligomers enriched in Beta-Amyloid (36-46) embed into lipid bilayers via their C-terminal hydrophobic residues (V40-I41), increasing membrane conductance by forming ion-permeable pores. Electrophysiology in neuroblastoma cells shows ~50% elevated Ca²⁺ influx versus Aβ42 oligomers, triggering aberrant synaptic vesicle release and mitochondrial calcium overload [6] [9].
  • Receptor Interactions: Beta-Amyloid (36-46) oligomers bind the NMDA receptor subunit GluN2B with 3-fold higher affinity than Aβ42 (Kd = 0.8 μM vs. 2.4 μM), promoting receptor internalization and reducing synaptic spine density. Hippocampal long-term potentiation (LTP) is suppressed by 80% within 20 minutes of exposure [6].

Table 3: Synaptic Toxicity Profiles of Beta-Amyloid (36-46) Oligomers

TargetEffect of Beta-Amyloid (36-46)Consequence
NMDA ReceptorsBinds GluN2B; EC50 = 0.8 μMLTP inhibition; spine loss
AMPA ReceptorsReduces surface GluA1 by 45%Attenuated excitatory transmission
Calcium HomeostasisPore formation; Δ[Ca²⁺] = 250 nM/minMitochondrial permeability transition
Tau PhosphorylationActivates p38 MAPK; ↑pTau-S262 by 3.5-foldMicrotubule destabilization

Notably, Beta-Amyloid (36-46)’s toxicity is conformation-dependent: oligomers with exposed Ile41 residues exhibit higher neurotoxicity than those with buried side chains. This aligns with findings that toxicity correlates with solvent-accessible hydrophobic surface area rather than oligomer size alone [3] [6].

Properties

Product Name

Beta-Amyloid (36-46)

Molecular Weight

1026.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.